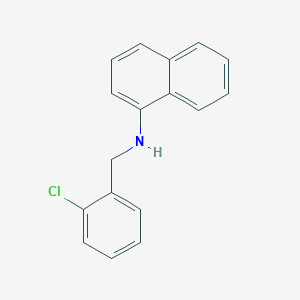

N-(2-Chlorobenzyl)-1-naphthalenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Chlorobenzyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring system substituted with a 2-chlorobenzyl group

Mécanisme D'action

Target of Action

N-(2-Chlorobenzyl)-1-naphthalenamine is a complex compound with potential biological activity. . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many organisms but absent in humans, making it a potential target for antimicrobial drugs .

Mode of Action

It has been identified as aninhibitor of DXS , suggesting that it binds to this enzyme and prevents it from performing its normal function . This inhibition disrupts the production of isoprenoids, which are crucial for various cellular processes, including cell growth and division .

Biochemical Pathways

The compound’s action primarily affects the non-mevalonate pathway (also known as the MEP or DOXP pathway) of isoprenoid biosynthesis . By inhibiting DXS, the compound disrupts the production of isoprenoids, leading to downstream effects on various cellular processes that rely on these molecules .

Pharmacokinetics

Similar compounds have been shown to be metabolized in the liver and excreted via the kidneys

Result of Action

The inhibition of DXS by this compound leads to a disruption in the production of isoprenoids . This can have a variety of effects at the molecular and cellular levels, potentially leading to cell death in organisms that rely on the non-mevalonate pathway for isoprenoid biosynthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment, as well as the presence of other substances that could interact with it. Moreover, the compound’s action could be influenced by the specific characteristics of the target organism, such as the permeability of its cell membrane and the presence of efflux pumps .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-1-naphthalenamine typically involves the reaction of 2-chlorobenzylamine with 1-naphthaldehyde under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(2-Chlorobenzyl)-1-naphthalenamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce naphthalenamine derivatives.

Applications De Recherche Scientifique

Chemistry: N-(2-Chlorobenzyl)-1-naphthalenamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study the interactions of naphthalene derivatives with biological systems. It may serve as a model compound for investigating the effects of structural modifications on biological activity.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various industrial applications.

Comparaison Avec Des Composés Similaires

- N-(2-Chlorobenzyl)-2-naphthalenamine

- N-(2-Chlorobenzyl)-3-naphthalenamine

- N-(2-Chlorobenzyl)-4-naphthalenamine

Uniqueness: N-(2-Chlorobenzyl)-1-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different substitution patterns.

Activité Biologique

N-(2-Chlorobenzyl)-1-naphthalenamine, a compound characterized by its unique structure comprising a naphthalene ring and a chlorobenzyl substituent, has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H14ClN, indicating it consists of 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom. The presence of the chlorobenzyl group enhances its reactivity and may contribute to its biological properties.

Target Enzyme: DXS

This compound has been identified as an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for various organisms but absent in humans. This makes DXS a potential target for developing antimicrobial drugs.

Mode of Action

The inhibition of DXS by this compound disrupts the production of isoprenoids, which are vital for cellular functions in many microorganisms. This mechanism highlights the compound's potential as an antimicrobial agent.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits monoamine oxidase type A (MAO-A) inhibitory properties . MAO-A is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, potentially improving mood and reducing anxiety symptoms. However, it should be noted that this compound is not an approved treatment for any medical condition, and further research is necessary to evaluate its efficacy and safety in humans.

Antimicrobial Potential

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant antimicrobial and anti-inflammatory properties. The chlorobenzyl group may enhance these activities or introduce new biological effects through mechanisms such as enzyme inhibition or receptor modulation .

Case Study: Mechanistic Studies in Drug Discovery

A notable case study involved mechanistic studies on naphthalene derivatives that highlighted the importance of understanding how structural modifications affect biological activity. These studies have implications for drug discovery processes, emphasizing the need for comprehensive evaluations of compounds like this compound in various biological contexts .

Comparative Analysis with Similar Compounds

Research on related naphthalene derivatives has shown that structural modifications can significantly influence their biological efficacy. For instance, naphthylimide derivatives have been studied for their antibacterial and anticancer properties, indicating that similar compounds might also possess valuable therapeutic potential .

Summary of Research Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : As a model compound for investigating the effects of structural modifications on biological activity.

- Antimicrobial Research : Potential development as an antimicrobial agent targeting DXS.

- Neuroscience : Exploration as a candidate for antidepressant and anxiolytic therapies due to MAO-A inhibition.

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]naphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYKCTBMCZDZSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.